1,3'-Biazetidine

Beschreibung

Historical Context and Significance of Azetidine (B1206935) Scaffolds

The history of azetidine chemistry dates back over a century, with initial synthetic challenges due to the inherent ring strain of the four-membered ring. medwinpublishers.com Azetidine moieties are now recognized as "bioisosteres" for other chemical groups, meaning they can be substituted into known drug molecules to improve properties such as potency, selectivity, and metabolic stability. This has led to their incorporation into a wide range of biologically active compounds, including antibacterial, anticancer, and anti-inflammatory agents. medwinpublishers.com The development of more efficient synthetic methods has been crucial in expanding the accessibility and application of azetidine-containing molecules in medicinal chemistry. medwinpublishers.com

Structural Attributes of 1,3'-Biazetidine within the Azetidine Family

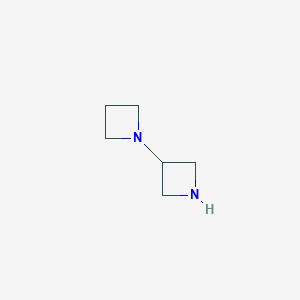

This compound is distinguished by the direct carbon-nitrogen bond linking the 1-position of one azetidine ring to the 3'-position of another. This arrangement creates a unique spatial orientation of the two rings. The conformational dynamics of the individual azetidine rings, which are known to be puckered, are likely influenced by this linkage, leading to a complex three-dimensional structure. nih.gov

Detailed structural analysis of a specific derivative, tert-butyl 3'-(2-methoxy-2-oxoethyl)[this compound]-1'-carboxylate, has provided valuable insights. Spectroscopic data from this compound has been instrumental in elucidating the connectivity and spatial arrangement of the biazetidine core. researchgate.net

**Interactive Table 1: Spectroscopic Data for tert-butyl 3'-(2-methoxy-2-oxoethyl)[this compound]-1'-carboxylate***

| Spectroscopic Technique | Observed Data | Interpretation |

|---|---|---|

| Infrared (IR) Spectroscopy | 1731 cm⁻¹ (C=O, ester), 1694 cm⁻¹ (C=O, Boc) | Confirms the presence of the ester and Boc protecting group carbonyl functionalities. researchgate.net |

| ¹H-NMR Spectroscopy | δ 3.69–3.86 and 3.94–4.06 ppm (broadened, CH₂-2,4); δ 3.29 ppm (triplet, CH₂-2',4'); δ 2.05 ppm (pentet, CH₂-3') | Indicates the dynamic nature of one azetidine ring and the symmetric environment of the second. The coupling patterns confirm the connectivity. researchgate.net |

| ¹⁵N-HMBC Spectroscopy | δ -315.4 ppm (N-1, Boc-azetidine); δ -337.8 ppm (N-1', azetidine) | Distinguishes the nitrogen environments in the two different azetidine rings. researchgate.net |

This data is for a specific derivative and provides insight into the structural characteristics of the this compound scaffold.

Overview of Research Trajectories in this compound Chemistry

Research into 1,3'-biazetidines is still in its early stages, with current efforts primarily focused on establishing efficient synthetic routes. The aza-Michael addition has emerged as a promising method for the construction of the this compound core. mdpi.combohrium.comresearchgate.net This reaction involves the addition of an amine (in this case, an azetidine) to an α,β-unsaturated carbonyl compound.

The synthesis of tert-butyl 3'-(2-methoxy-2-oxoethyl)[this compound]-1'-carboxylate exemplifies this approach, where azetidine is reacted with methyl (N-Boc-azetidin-3-ylidene)acetate. researchgate.net

Interactive Table 2: Synthesis of a this compound Derivative via Aza-Michael Addition

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Azetidine | DBU | Acetonitrile | 65 °C | 64% |

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene

Future research is anticipated to explore the diversification of the this compound scaffold by employing various substituted azetidines and Michael acceptors. Furthermore, investigations into the conformational preferences and biological activities of these novel compounds will be crucial in determining their potential applications in medicinal chemistry and other fields. The development of computational models to predict the structural and electronic properties of 1,3'-biazetidines could also accelerate the discovery of derivatives with desired functionalities. rti.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(azetidin-3-yl)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-8(3-1)6-4-7-5-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGAMWPLHIDBLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2CNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316682 | |

| Record name | 1,3′-Biazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928114-07-2 | |

| Record name | 1,3′-Biazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928114-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3′-Biazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Biazetidine and Analogous Systems

Directed Synthetic Approaches to 1,3'-Biazetidine Core Structures

The construction of the azetidine (B1206935) ring and the subsequent linkage to form biazetidine systems involve specific chemical transformations. These approaches can be broadly categorized into the formation of the azetidine moiety itself and the strategies employed to connect these moieties.

Cyclization Reactions in Azetidine Moiety Formation

A variety of cyclization strategies have been developed for the formation of the azetidine ring. These methods often leverage the strain of the four-membered ring to facilitate reactions that might be unfavorable for larger rings.

Nucleophilic Substitution: Intramolecular nucleophilic substitution (SN2) reactions, where a nitrogen atom attacks a carbon bearing a suitable leaving group (e.g., halide, sulfonate ester), remain a cornerstone for azetidine synthesis magtech.com.cnfrontiersin.orgacs.org. This can involve cyclization of γ-haloalkylamines or related precursors.

Cycloaddition Reactions: [2+2] Cycloadditions, particularly the aza-Paterno-Büchi reaction between imines and alkenes, offer a direct route to functionalized azetidines rsc.orgresearchgate.netresearchgate.net. More recent advancements utilize visible-light photocatalysis with iridium catalysts to promote these reactions under milder conditions rsc.orgresearchgate.netresearchgate.net. Other cycloaddition strategies include amine-catalyzed reactions of allenoates and imines magtech.com.cn.

C-H Activation and Amination: Palladium-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a powerful tool for constructing functionalized azetidines, often with excellent functional group tolerance rsc.orgnsf.govrsc.org.

Ring Contraction and Expansion: Methods involving ring contraction of larger heterocycles (e.g., pyrrolidinones) or ring expansion of smaller ones (e.g., aziridines) also provide access to the azetidine scaffold magtech.com.cnrsc.org.

Metal-Catalyzed Couplings: Various metal catalysts, including titanium, gold, and copper, are employed in cyclization reactions. For instance, titanium-mediated couplings can form spirocyclic NH-azetidines rsc.orgresearchgate.net, while gold catalysis facilitates the oxidative cyclization of N-propargylsulfonamides to azetidin-3-ones nih.gov.

Table 1: Key Synthetic Methods for Azetidine Ring Formation

| Method | Key Reagents/Conditions | Product Type | Citation(s) |

| Intramolecular SN2 | γ-haloalkylamines, leaving groups (halides, sulfonates) | N-substituted azetidines | magtech.com.cnfrontiersin.orgacs.org |

| Aza-Paterno-Büchi Cycloaddition | Imines, alkenes, UV light or photocatalysis (e.g., Ir(III)) | Functionalized azetidines | rsc.orgresearchgate.netresearchgate.netresearchgate.net |

| Pd-Catalyzed C-H Amination | Palladium catalyst, oxidant (e.g., benziodoxole tosylate), AgOAc | Functionalized azetidines | rsc.orgorganic-chemistry.org |

| Ti-Mediated Coupling | Oxime ethers, alkyl Grignard reagents | Spirocyclic NH-azetidines | rsc.orgresearchgate.net |

| Gold-Catalyzed Oxidative Cyclization | Chiral N-propargylsulfonamides, gold catalyst | Chiral azetidin-3-ones | nih.gov |

| Ring Contraction | α-bromo-N-sulfonylpyrrolidinones, base (e.g., K₂CO₃) | N-sulfonylazetidines | rsc.org |

| Radical Annulation | Aliphatic amines, alkynes, photocatalyst (e.g., Cu) | Azetidines | researchgate.net |

| Intramolecular Aminolysis of Epoxy Amines | cis-3,4-epoxy amines, La(OTf)₃ catalyst | Azetidines | frontiersin.org |

Coupling Strategies for Biazetidine Linkage Construction

The synthesis of this compound specifically involves linking two azetidine rings. The most direct reported method for forming the this compound core involves the coupling of pre-formed azetidine units.

A reported synthesis of This compound dihydrochloride (B599025) utilizes a nucleophilic substitution reaction. In this approach, 3,3'-difluoroazetidine hydrochloride is reacted with 3,3',5,5'-tetrachloro-4,4'-bi-1,2,4-triazole (TCBT) in N,N-dimethylformamide (DMF) at 30°C for 24 hours vulcanchem.com. This strategy highlights the coupling of functionalized azetidine precursors to construct the biazetidine framework. While general cross-coupling reactions (e.g., Suzuki, Stille) are prevalent in heterocyclic chemistry for forming C-C and C-heteroatom bonds organic-chemistry.orgnih.govacs.org, their specific application to create the this compound linkage from simpler azetidine building blocks would require appropriate functionalization of the azetidine rings at the desired coupling positions.

Table 2: Specific Synthesis of this compound Dihydrochloride

| Reactants | Conditions | Yield | Citation |

| 3,3'-difluoroazetidine hydrochloride, 3,3',5,5'-tetrachloro-4,4'-bi-1,2,4-triazole (TCBT) | DMF, 30°C, 24 hours | 55–79% | vulcanchem.com |

Stereoselective and Regioselective Synthesis of this compound Derivatives

Achieving control over stereochemistry and regiochemistry is crucial for synthesizing specific azetidine derivatives, which can significantly impact their biological activity and utility.

Enantioselective and Diastereoselective Control in Biazetidine Synthesis

The synthesis of chiral azetidines can be accomplished through several strategies:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources (chiral pool) is a common approach medwinpublishers.com.

Asymmetric Catalysis: Employing chiral catalysts, such as metal complexes or organocatalysts, during cyclization or functionalization steps can induce enantioselectivity rsc.orgnih.govorganic-chemistry.orgrsc.org. For example, gold-catalyzed cyclizations of chiral N-propargylsulfonamides yield chiral azetidin-3-ones with high enantiomeric excess nih.gov. Palladium-catalyzed reactions can also provide stereocontrol organic-chemistry.org.

Chiral Auxiliaries: The use of temporary chiral auxiliaries attached to the substrate can direct the stereochemical outcome of reactions rsc.org.

While specific enantioselective syntheses of this compound are not extensively detailed in the provided literature, the general methodologies for chiral azetidine synthesis are applicable to its derivatives.

Table 3: Examples of Stereoselective Azetidine Synthesis

| Target Azetidine Derivative | Key Chiral Inducing Method | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Citation(s) |

| Chiral azetidin-3-ones | Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides | Typically >98% ee | nih.gov |

| Racemic and non-racemic azetidines | Imino-aldol reaction of ester enolates with aldimines, followed by reduction and cyclization | High stereoselectivity | rsc.org |

| 3-arylazetidines | Pd-catalyzed cross-coupling with chiral precursors | Not specified, but implies potential for control | organic-chemistry.orgmdpi.com |

Regioisomeric Considerations in Derivative Functionalization

Regioselectivity in the functionalization of azetidine derivatives is influenced by the nature of substituents and the reaction conditions. For example, the regioselective lithiation-functionalization of 2-arylazetidines can be switched by altering the N-substituent; ortho-lithiation is observed with N-alkylazetidines, while α-benzylic lithiation occurs with N-Boc azetidines rsc.org. This highlights the importance of the nitrogen substituent in directing functionalization. General regioselective functionalization methods, such as those involving metalations of heterocycles researchgate.net or radical rearrangements of olefins researchgate.net, could be adapted for the selective modification of the azetidine core or its precursors. The this compound structure itself implies a specific linkage at the 3-position, and subsequent functionalization would need to consider the reactivity of the available positions on both azetidine rings.

Sustainable and Green Chemistry Aspects in Biazetidine Synthesis

The drive towards more environmentally friendly chemical processes has led to the development of greener synthetic routes for azetidines and related cyclic amines.

Milder Reaction Conditions: Many modern azetidine syntheses employ milder conditions, such as visible-light photocatalysis, which avoids harsh reagents and high temperatures rsc.orgresearchgate.netresearchgate.net.

Solvent Choice and Reduction: Efforts are made to use greener solvents or solvent-free conditions, and to develop one-pot procedures to minimize waste mdpi.comnih.govscienceopen.com. The use of aqueous media has also been explored mdpi.com.

Catalysis: Metal-free reactions or the use of earth-abundant metal catalysts are preferred mdpi.comnih.gov.

Atom Economy: Strategies that maximize atom economy, such as direct C-H functionalization, are considered more sustainable rsc.orgnsf.govrsc.org.

Process Intensification: Techniques like microchannel reactors, as used in the synthesis of intermediates for Baricitinib, offer improved efficiency, safety, and reduced environmental impact scienceopen.com.

While the specific synthesis of this compound dihydrochloride described in vulcanchem.com uses DMF, the broader field of azetidine synthesis is increasingly incorporating green chemistry principles, suggesting potential for developing more sustainable routes to biazetidine structures in the future.

Compound List:

this compound

this compound dihydrochloride

Azetidine

3,3'-difluoroazetidine hydrochloride

3,3',5,5'-tetrachloro-4,4'-bi-1,2,4-triazole (TCBT)

N-sulfonylazetidines

Spirocyclic NH-azetidines

2-azetidinones (β-lactams)

Chiral azetidin-3-ones

2-arylazetidines

N-Boc azetidines

Reactivity and Chemical Transformations of 1,3 Biazetidine

Ring Strain-Induced Reactivity of the Azetidine (B1206935) System in 1,3'-Biazetidine

The significant ring strain, estimated to be approximately 25.4 kcal/mol for a simple azetidine ring, is the primary driver for the reactivity observed in the this compound system. researchgate.net This inherent instability facilitates reactions that lead to the opening of one or both of the four-membered rings, thereby releasing the strain.

Nucleophilic Ring-Opening Reactions

The azetidine rings in this compound are susceptible to cleavage by nucleophiles, a reaction that is often facilitated by the activation of the ring nitrogen. This activation can be achieved through protonation under acidic conditions or by quaternization of the nitrogen atom, forming a more reactive azetidinium ion. researchgate.netmdpi.com

Under acidic conditions, protonation of one of the azetidine nitrogens enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. This acid-mediated ring-opening can proceed via an SN2 mechanism, leading to the formation of functionalized aminoalkyl derivatives. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. Generally, in the absence of significant steric hindrance, the nucleophile will attack the less substituted carbon atom. researchgate.net

A variety of nucleophiles can participate in these ring-opening reactions, including halides, amines, and oxygen-based nucleophiles. For instance, the reaction with hydrohalic acids can lead to the formation of γ-haloamines. Similarly, reaction with other amines can result in diamine products.

| Nucleophile | Product Type | Reaction Conditions |

| Halide (X⁻) | γ-Haloamine | Acidic (e.g., HX) |

| Amine (R₂NH) | Diamine | Acidic or thermal |

| Alcohol (ROH) | γ-Amino ether | Acid catalysis |

| Thiol (RSH) | γ-Amino thioether | Acid catalysis |

| Cyanide (CN⁻) | γ-Aminonitrile | Lewis acid catalysis |

Electrophilic Transformations and Functionalization

While less common than nucleophilic ring-opening, the azetidine rings of this compound can also undergo reactions with electrophiles. The lone pair of electrons on the nitrogen atoms allows for electrophilic addition. For example, azetidines can react with alkyl halides in an alkylation reaction. bohrium.com The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a quaternary azetidinium salt. bohrium.com

Furthermore, the azetidine ring can direct ortho-lithiation of an attached aryl group, demonstrating its influence on the reactivity of adjacent functionalities. rsc.org Although this compound itself does not possess an aryl substituent, this reactivity highlights the electronic influence of the azetidine nitrogen.

Derivatization and Modification of the this compound Framework

The presence of two secondary amine functionalities in the this compound scaffold allows for a range of derivatization and modification reactions, enabling the synthesis of a diverse array of substituted biazetidine compounds.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms in the this compound molecule are nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of this compound with alkylating agents such as alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. Depending on the stoichiometry and reaction conditions, mono- or di-alkylation can be achieved. It is important to note that overalkylation can occur, leading to the formation of quaternary ammonium salts. mdpi.com

N-Acylation is a common transformation where this compound reacts with acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives. rsc.orgwikipedia.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides are generally more stable than the parent amine.

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | N-Alkylazetidine |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-Acyalzetidine |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-Acyalzetidine |

Functional Group Interconversions on the Azetidine Rings

Should the this compound framework bear substituents, a variety of functional group interconversions can be performed. For instance, an ester group attached to one of the azetidine rings can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. researchgate.net Conversely, an alcohol substituent could be oxidized to a ketone or carboxylic acid, although care must be taken to avoid ring-opening under harsh oxidative conditions.

The introduction of a halogen onto the azetidine ring, for example, through a substitution reaction, provides a handle for further functionalization. These haloazetidines can then undergo nucleophilic substitution reactions with a range of nucleophiles to introduce diverse functionalities.

Pericyclic and Cycloaddition Reactions Involving this compound Moieties

The strained nature and the presence of nitrogen atoms in the azetidine rings of this compound make them potential participants in pericyclic and cycloaddition reactions.

One of the most significant cycloaddition reactions involving azetidine-like structures is the [2+2] cycloaddition , also known as the aza Paternò-Büchi reaction, for the synthesis of the azetidine ring itself. rsc.orgnih.gov While this is a synthetic route to azetidines, the reverse reaction, a retro-[2+2] cycloaddition, is also a possibility under thermal or photochemical conditions, leading to ring cleavage.

Furthermore, azetidines can be precursors to azomethine ylides , which are 1,3-dipoles. The thermal or photochemical ring-opening of an N-activated aziridine (a three-membered ring) is a common method to generate azomethine ylides, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings. mdpi.comnih.govwikipedia.org While this reaction starts from an aziridine, it highlights the potential of strained nitrogen heterocycles in cycloaddition chemistry. It is conceivable that under specific conditions, a derivatized this compound could be induced to form a 1,4-dipole, which could then participate in cycloaddition reactions. mdpi.com

The participation of azetidine derivatives in Diels-Alder reactions (a [4+2] cycloaddition) is less common. However, if one of the azetidine rings in a derivatized this compound were to be part of a diene or dienophile system, its involvement in such a reaction would be plausible.

| Reaction Type | Description | Potential Outcome for this compound |

| [2+2] Cycloaddition | Formation or cleavage of a four-membered ring. | Potential for ring cleavage under thermal or photochemical conditions. |

| [3+2] Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile. | Derivatized biazetidine could potentially form a 1,4-dipole for cycloaddition. |

| [4+2] Cycloaddition (Diels-Alder) | Reaction of a conjugated diene with a dienophile. | Possible if the biazetidine scaffold is appropriately functionalized to act as a diene or dienophile. |

Advanced Spectroscopic and Structural Elucidation Studies of 1,3 Biazetidine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry for structural elucidation. It exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to provide detailed information about the chemical environment of each atom within a molecule.

Proton NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment (indicated by chemical shift, δ, in parts per million, ppm), their relative abundance (integration), and their neighboring protons (multiplicity, arising from spin-spin coupling).

For 1,3'-Biazetidine, typically studied as its dihydrochloride (B599025) salt, ¹H NMR spectroscopy in a solvent like DMSO-d₆ has revealed characteristic signals. The azetidine (B1206935) ring protons, situated adjacent to the nitrogen atoms, are expected to resonate at specific chemical shifts. Available data indicates that the proton resonances for this compound (in DMSO-d₆) appear in the range of δ 4.51–4.58 ppm. These signals are generally observed as multiplets due to coupling with adjacent protons within the azetidine rings. The precise multiplicity and coupling constants are crucial for confirming the connectivity of the azetidine rings and the nature of the linkage.

Table 1: Proton (¹H) NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Tentative Assignment |

| 4.51–4.58 | Multiplets | N/A | Azetidine ring protons |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. It reveals the number of unique carbon environments and their electronic states. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

The ¹³C NMR spectrum of this compound has been reported to show signals indicative of its sp³-hybridized carbon atoms. Specifically, a signal at approximately δ 64.00 ppm has been identified, which is consistent with the carbons of the azetidine ring, particularly those adjacent to the nitrogen atoms. Further analysis of ¹³C NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would distinguish between CH, CH₂, and CH₃ carbons, aiding in the complete assignment of the this compound structure.

Table 2: Carbon-13 (¹³C) NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Tentative Assignment |

| 64.00 | Azetidine ring carbons |

While ¹H and ¹³C NMR provide fundamental structural insights, advanced two-dimensional (2D) NMR techniques are essential for unequivocally assigning complex spectra and confirming atom connectivity, especially for molecules with fused or linked ring systems like this compound.

COSY (Correlation Spectroscopy): COSY experiments reveal ¹H-¹H coupling correlations, mapping out which proton signals are adjacent to each other through chemical bonds. This is invaluable for tracing proton pathways within the azetidine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct correlations between protons and the carbons to which they are directly attached. This technique is critical for assigning specific ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect correlations between protons and carbons separated by two or three bonds. This is particularly powerful for confirming the linkage points between the two azetidine rings in this compound and for assigning quaternary carbons or carbons far from protons.

Specific detailed studies employing COSY, HSQC, and HMBC for this compound were not extensively detailed in the reviewed literature. However, these techniques are standard for confirming the proposed structure by establishing the crucial C-N and C-C connectivities within and between the azetidine rings.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, which are characteristic of their functional groups and molecular structure.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, causing molecular vibrations (stretching, bending, etc.). Each functional group absorbs IR radiation at specific frequencies, resulting in a unique spectral fingerprint.

The FT-IR spectrum of this compound exhibits characteristic absorption bands. A prominent band observed around 2957 cm⁻¹ is attributed to the stretching vibrations of the C–H bonds present in the methylene (B1212753) groups of the azetidine rings. Another significant absorption band appears around 1484 cm⁻¹, which can be assigned to C–N stretching vibrations or ring deformation modes within the azetidine framework. While other bands might be present in spectra of specific salt forms or derivatives, these assignments are consistent with the presence of the saturated heterocyclic azetidine structure.

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Tentative Assignment |

| 2957 | C–H stretch (aliphatic) |

| 1484 | C–N stretch / Ring vibration (azetidine) |

Raman spectroscopy is a complementary vibrational technique that relies on inelastic scattering of monochromatic light (usually from a laser). It provides information about molecular vibrations, often highlighting different modes than IR spectroscopy, particularly those involving symmetric stretching or ring breathing.

Compound List

this compound

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide crucial information.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. For this compound (C₆H₁₂N₂), the exact mass can be precisely measured, distinguishing it from compounds with similar nominal masses. While specific HRMS data for the free base this compound (C₆H₁₂N₂) is not detailed in the provided search results, its dihydrochloride salt (C₆H₁₂N₂·2HCl) has a molecular weight of approximately 185.09 g/mol vulcanchem.comsynquestlabs.com. The monoisotopic mass for the free base C₆H₁₂N₂ is calculated to be 112.1000 Da nih.gov. This level of precision is vital for confirming the molecular formula and assessing the purity of synthesized samples.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions to generate fragment ions. Analyzing these fragments helps in understanding the molecule's structure and connectivity. While specific MS/MS fragmentation pathways for this compound are not explicitly detailed in the provided literature, general fragmentation principles for similar nitrogen-containing heterocycles can be inferred. Fragmentation typically occurs through bond cleavages, ring openings, or neutral losses. For molecules containing strained rings like azetidine, fragmentation might involve the opening of the four-membered ring, leading to characteristic fragment ions. Understanding these pathways is essential for confirming the linkage between the two azetidine rings and the integrity of the cyclic structures lcms.czresearchgate.netlifesciencesite.comnih.gov.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of crystalline solids wikipedia.orgnih.govlibretexts.org. It provides precise information about bond lengths, bond angles, molecular conformation, and how molecules arrange themselves within a crystal lattice.

Intermolecular Interactions and Packing Arrangements

The arrangement of molecules in a crystal lattice is governed by various intermolecular forces, including hydrogen bonding, van der Waals forces, and π–π stacking harvard.edursc.orgnih.govnih.gov. For this compound dihydrochloride, these interactions play a crucial role in stabilizing the crystal structure. The presence of hydrochloride salts suggests potential for hydrogen bonding interactions involving the protonated nitrogen atoms and chloride counterions, as well as interactions between the azetidine rings themselves. Such interactions dictate the packing arrangement and influence the bulk properties of the solid material vulcanchem.comnih.gov.

Computational and Theoretical Investigations of 1,3 Biazetidine

Electronic Structure and Conformational Landscape Analysis

Understanding the electronic distribution and the spatial arrangement of atoms in a molecule is fundamental. For 1,3'-Biazetidine, this involves determining its most stable three-dimensional structures and the energy required to transition between them.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) or higher-level ab initio methods, are employed to calculate the electronic structure of molecules and map their potential energy surfaces. These calculations aim to identify the lowest energy configurations, known as energetic minima or conformers nih.govarxiv.orguni-rostock.de. For this compound, QM studies would involve:

Conformer Generation: Exploring various possible spatial arrangements of the two azetidine (B1206935) rings relative to each other, considering rotations around the bond connecting them and the flexibility within the rings themselves.

Energy Minimization: Optimizing the geometry of each generated conformer to find its local energy minimum. This process involves adjusting atomic positions until the forces on each atom are close to zero, indicating a stable or metastable structure.

Relative Energy Calculation: Comparing the energies of different conformers to determine the most stable one(s) and the energy differences between them. This helps in understanding which conformations are likely to be populated at room temperature.

A typical output from such studies would be a set of optimized structures, each associated with a calculated energy. These data could be presented in a table format, listing each conformer, its relative energy, and key structural parameters like bond lengths and angles.

Illustrative Data Table: Potential Conformational Energetics of this compound (Hypothetical)

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (degrees) | Description (e.g., relative orientation of rings) |

| C1 | 0.00 | [Angle Value] | Most stable conformation |

| C2 | 2.5 | [Angle Value] | Slightly higher energy conformer |

| C3 | 5.1 | [Angle Value] | Less stable, twisted conformation |

Note: Specific data for this compound is not available from the literature search. This table illustrates the type of data that would be generated.

Once the energetic minima (conformers) are identified, computational methods can be used to calculate the energy barriers separating these conformers. This is typically achieved by locating the transition states (TS) – the saddle points on the potential energy surface that represent the highest energy point along the minimum energy pathway between two minima nih.govarxiv.org.

Transition State (TS) Optimization: Identifying and optimizing the geometry of the transition state structure. This involves finding a structure with one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate of interconversion.

Activation Energy Calculation: The energy difference between the transition state and the lower-energy conformer represents the activation energy for the interconversion.

Understanding these barriers is crucial for predicting the dynamic behavior of the molecule and the ease with which it can switch between different conformational states. For this compound, this would reveal how readily the two azetidine rings can rotate or reorient.

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for predicting various molecular properties.

DFT calculations are routinely used to obtain highly accurate optimized geometries for molecules uni-rostock.deresearchgate.net. Once a stable molecular structure (an energy minimum) is found, calculations of vibrational frequencies can be performed.

Geometry Optimization: Refining the atomic coordinates of a molecular structure to achieve a state of minimum energy. This process provides precise bond lengths, bond angles, and dihedral angles that define the molecule's equilibrium geometry.

Vibrational Frequency Analysis: Calculating the normal modes of vibration for the optimized structure. Each normal mode corresponds to a specific type of atomic motion (stretching, bending, etc.) and has an associated vibrational frequency. These frequencies are directly related to the molecule's infrared (IR) and Raman spectra uni-rostock.deresearchgate.nettanta.edu.eg.

The calculated vibrational frequencies can be compared with experimental spectroscopic data to help confirm the identity and structure of synthesized compounds. For this compound, these calculations would predict a set of characteristic vibrational frequencies that could be used for its identification.

Illustrative Data Table: Key Structural Parameters and Vibrational Frequencies of this compound (Hypothetical)

| Parameter/Frequency | Value (Å or cm⁻¹) | Description |

| C-N bond length | [Value] | Azetidine ring C-N bond |

| C-C bond length | [Value] | Azetidine ring C-C bond |

| N-C-C angle | [Value] | Azetidine ring bond angle |

| Ring Torsion Angle | [Angle Value] | Rotation around the inter-ring bond |

| ν(C-N) stretch | [Frequency Value] | Characteristic C-N stretching vibration |

| ν(C-C) stretch | [Frequency Value] | Characteristic C-C stretching vibration |

| Ring deformation | [Frequency Value] | Azetidine ring bending/deformation |

Note: Specific data for this compound is not available from the literature search. This table illustrates the type of data that would be generated.

Frontier Molecular Orbital (FMO) theory, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about a molecule's electronic properties and reactivity researchgate.netresearchgate.netyoutube.comresearchgate.netekb.egyoutube.com.

HOMO: Represents the highest energy level occupied by electrons. It is often associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: Represents the lowest energy level that is unoccupied by electrons. It is often associated with the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between HOMO and LUMO is a key indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity and a greater tendency to undergo electronic transitions.

DFT calculations are extensively used to determine these orbital energies and the resulting gap. For this compound, FMO analysis would reveal which atoms or regions are most electron-rich (HOMO localization) and electron-deficient (LUMO localization), thereby predicting potential sites for electrophilic or nucleophilic attack.

Illustrative Data Table: Frontier Molecular Orbital Energies of this compound (Hypothetical)

| Orbital | Energy (eV) | Description |

| HOMO | [Value] | Highest Occupied Molecular Orbital |

| LUMO | [Value] | Lowest Unoccupied Molecular Orbital |

| Gap | [Value] | HOMO-LUMO Energy Gap (eV) |

Note: Specific data for this compound is not available from the literature search. This table illustrates the type of data that would be generated.

Computational Mechanistic Studies of this compound Reactions

Computational methods, particularly DFT, are powerful tools for elucidating the step-by-step mechanisms of chemical reactions arxiv.orgmdpi.comrsc.orgmdpi.comrsc.orgbeilstein-journals.orgmdpi.comcoe.eduirb.hrcsic.es. These studies involve:

Reaction Coordinate Mapping: Tracing the pathway of a reaction from reactants through intermediates and transition states to products.

Transition State Identification: Locating the highest-energy points (transition states) along these pathways, which dictate the reaction rate.

Energy Profiling: Calculating the energy of all species involved (reactants, intermediates, transition states, products) to construct a reaction energy profile. This allows for the determination of activation energies and reaction enthalpies.

For this compound, such studies would be relevant if specific reactions involving this molecule were being investigated, such as its synthesis, degradation, or participation in larger chemical transformations. By simulating potential reaction pathways, computational methods can predict which mechanisms are most plausible and identify the rate-determining steps.

Compound List:

this compound

Applications of 1,3 Biazetidine As a Versatile Synthetic Building Block and Scaffold

Role in the Construction of Complex Heterocyclic Systems

The unique structure of 1,3'-Biazetidine, featuring two linked azetidine (B1206935) rings, positions it as a potentially valuable precursor for constructing more intricate molecular architectures, particularly nitrogen-containing heterocyclic systems.

The synthesis of this compound itself often involves multistep organic reactions. For instance, this compound dihydrochloride (B599025) has been synthesized through nucleophilic substitution reactions. A representative protocol involves reacting 3,3',5,5'-tetrachloro-4,4'-bi-1,2,4-triazole (TCBT) with 3,3'-difluoroazetidine (DFAZ) hydrochloride in N,N-dimethylformamide (DMF) at temperatures ranging from 30–40°C for approximately 24 hours vulcanchem.com. This process, followed by workup and purification via column chromatography, can yield the product in 55–79% isolated yield vulcanchem.com. The mention of its synthesis within the context of "polycyclic energetic material synthesis" hints at its potential role in building complex, high-energy molecular frameworks vulcanchem.com.

Azetidines, in general, are recognized as versatile building blocks in organic synthesis due to their strained ring systems and the presence of a nitrogen atom, which can be readily functionalized chemenu.comorganic-chemistry.org. This inherent reactivity suggests that this compound, with its biazetidine core, could serve as a foundational unit for constructing a diverse array of complex heterocyclic compounds through various synthetic transformations. The availability of functionalized derivatives, such as tert-butyl [3,3'-biazetidine]-1-carboxylate hydrochloride and 1,1-Dimethylethyl 3-hydroxy[this compound]-1'-carboxylate, further underscores the potential for chemical modification and incorporation into larger synthetic schemes vulcanchem.comcymitquimica.com001chemical.comsigmaaldrich.com.

While direct research findings detailing the specific use of this compound as a scaffold for fused or spirocyclic architectures were not prominently identified in the reviewed literature, the broader significance of such scaffolds in organic and medicinal chemistry is well-established. Spirocyclic compounds, characterized by two rings sharing a single atom, offer enhanced three-dimensionality and can significantly influence a molecule's physicochemical properties and biological interactions nih.govbeilstein-journals.orgchemrxiv.orgevitachem.com. Similarly, fused heterocyclic systems are ubiquitous in natural products and pharmaceuticals, contributing to molecular complexity and biological activity researchgate.netmdpi.com.

The rigid structure of the biazetidine core, combined with the potential for functionalization at its nitrogen atoms or carbon positions, could theoretically lend itself to serving as a core scaffold for constructing novel fused or spirocyclic systems. Future research may explore the incorporation of the this compound motif into such complex architectures, leveraging its unique structural attributes to access underexplored chemical space.

Utilization as a Chiral Auxiliary and Template in Asymmetric Synthesis

The reviewed literature did not yield specific examples of this compound being employed as a chiral auxiliary or template in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction, and it can typically be recovered for reuse wikipedia.orgscielo.org.mxucc.iesfu.ca. While azetidines as a class have been noted for their relevance in the development of chiral ligands for asymmetric catalytic reactions chemenu.com, direct evidence for this compound fulfilling this role is currently lacking. The development of chiral derivatives of this compound could potentially unlock its utility in this area.

Integration into Macrocyclic and Supramolecular Frameworks

Specific research detailing the integration of this compound into macrocyclic or supramolecular frameworks was not found within the provided search results. Macrocyclic and supramolecular chemistry involves the design and synthesis of large ring structures and self-assembling molecular systems, respectively, with applications ranging from molecular recognition and catalysis to drug delivery and materials science rsc.orgbeilstein-journals.orgmascgroup.co.ukmdpi.com. While nitrogen-containing heterocycles are common components in supramolecular assemblies, the direct incorporation of the this compound unit into such complex structures remains an area for potential future investigation.

Data Tables

The following tables summarize key identifiers and synthesis conditions for this compound dihydrochloride, based on available literature.

Table 1: Key Identifiers of this compound Dihydrochloride

| Property | Value | Source |

| CAS Registry Number | 928038-36-2 | vulcanchem.com |

| IUPAC Name | 1-(azetidin-3-yl)azetidine dihydrochloride | vulcanchem.com |

| Molecular Formula | C₆H₁₂N₂·2HCl | vulcanchem.com |

| Molar Mass | 185.097 g/mol | vulcanchem.com |

| Density | 1.726–1.813 g/cm³ | vulcanchem.com |

| Crystal System | Triclinic (space group P1̄) | vulcanchem.com |

| Melting Point | 194.0°C | vulcanchem.com |

Table 2: Representative Synthesis Conditions for this compound Dihydrochloride

| Parameter | Value | Source |

| Reactants | 3,3',5,5'-tetrachloro-4,4'-bi-1,2,4-triazole (TCBT) and 3,3'-difluoroazetidine (DFAZ) HCl | vulcanchem.com |

| Solvent | N,N-dimethylformamide (DMF) | vulcanchem.com |

| Temperature | 30–40°C | vulcanchem.com |

| Reaction Time | 24 hours | vulcanchem.com |

| Workup | Filtration, ethyl acetate (B1210297) extraction, drying with anhydrous MgSO₄ | vulcanchem.com |

| Purification | Column chromatography on silica (B1680970) gel | vulcanchem.com |

| Isolated Yield | 55–79% | vulcanchem.com |

Other identified biazetidine derivatives include:

3-Fluoro-1,3'-biazetidine (CAS: 1257293-80-3) chemdad.com (listed as discontinued)

tert-Butyl [3,3'-biazetidine]-1-carboxylate hydrochloride (CAS: 2007910-70-3) sigmaaldrich.com

1,1-Dimethylethyl 3-hydroxy[this compound]-1'-carboxylate (CAS: 1257293-86-9) cymitquimica.com

1'-((benzyloxy)carbonyl)-[this compound]-3-carboxylic acid (CAS: 1131594-87-0) 001chemical.com

Compound List

this compound

1-(azetidin-3-yl)azetidine dihydrochloride

3,3',5,5'-tetrachloro-4,4'-bi-1,2,4-triazole (TCBT)

3,3'-difluoroazetidine (DFAZ) hydrochloride

3-Fluoro-1,3'-biazetidine

tert-Butyl [3,3'-biazetidine]-1-carboxylate hydrochloride

1,1-Dimethylethyl 3-hydroxy[this compound]-1'-carboxylate

1'-((benzyloxy)carbonyl)-[this compound]-3-carboxylic acid

Future Research Directions and Emerging Trends in 1,3 Biazetidine Chemistry

Development of Novel Synthetic Methodologies

The synthesis of azetidine (B1206935) derivatives can be challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.com While general methods for azetidine synthesis are becoming more advanced, specific routes to complex structures like 1,3'-biazetidines are still nascent. A reported synthesis of a 1,3'-biazetidine derivative, 3-Hydroxy-1,3'-biazetidine, was achieved through an aza-Michael addition, which represents a key foundational method. nih.gov

Future research is anticipated to expand beyond this, exploring more diverse and efficient synthetic strategies. Emerging trends in the broader field of azetidine synthesis that are poised to impact the future development of this compound chemistry include:

Photoredox Catalysis: The use of visible light to promote chemical reactions has become a powerful tool in organic synthesis. For azetidines, photoredox catalysis has enabled novel [2+2] photocycloaddition reactions to form the azetidine ring. rsc.org Researchers are using photocatalysts to excite molecules from their ground state, allowing for reactions that are otherwise difficult to achieve. mit.edubioquicknews.com This approach could be adapted for the synthesis of this compound precursors or for the direct coupling of azetidine units.

Copper-Catalyzed Radical Cyclization: A general and efficient anti-Baldwin radical 4-exo-dig cyclization of ynamides using a heteroleptic copper-based photoredox catalyst has been developed for the synthesis of azetidines. nih.gov This method offers high regioselectivity and a broad substrate scope, providing a versatile route to highly functionalized azetidines that could be precursors to this compound. nih.gov

C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis. Recent advances have included the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines. rsc.org Applying such methodologies to pre-existing azetidine rings could provide a direct route to forming the this compound linkage.

| Methodology | Description | Potential Application for this compound |

|---|---|---|

| Photoredox Catalysis | Visible-light-mediated reactions, often using an iridium(III) photocatalyst, to enable [2+2] cycloadditions. rsc.org | Direct coupling of azetidine precursors or synthesis of functionalized monomers. |

| Copper-Catalyzed Radical Cyclization | Anti-Baldwin 4-exo-dig cyclization of ynamides to form the azetidine ring with high regioselectivity. nih.gov | Synthesis of diverse azetidine building blocks for subsequent coupling. |

| C-H Amination | Palladium-catalyzed intramolecular amination of C(sp³)–H bonds to form the azetidine ring. rsc.org | Direct formation of the N-C bond linking two azetidine rings. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of azetidines is largely governed by their significant ring strain (approx. 25.4 kcal/mol), making them susceptible to ring-opening reactions. rsc.org This property is intermediate between the highly reactive aziridines and the more stable pyrrolidines, offering a unique profile for synthetic manipulation. rsc.orgresearchgate.net For this compound, the interplay between two strained rings is expected to lead to novel and unexplored reactivity.

Future research will likely focus on understanding and exploiting this unique reactivity. Key areas of exploration include:

Regioselective Ring-Opening: The presence of two azetidine rings in this compound raises questions about the selective opening of one ring over the other. The regioselectivity of nucleophilic ring-opening reactions in unsymmetrically substituted azetidines is often controlled by electronic and steric effects. magtech.com.cn Future studies will aim to control which ring opens and at which position, leading to a diverse array of functionalized diamine structures.

Strain-Release Polymerization: The inherent strain in the azetidine ring makes it a suitable monomer for ring-opening polymerization. The reactivity of this compound could be harnessed to create novel polymers with unique properties, potentially for applications in materials science or biomedicine.

Unexpected Rearrangements: The investigation of lithiated N-Boc-2-arylazetidines has revealed unexpected reactivity profiles, including self-condensation reactions. nih.gov The unique structure of this compound may facilitate similar unprecedented rearrangements, leading to complex molecular architectures that are otherwise difficult to access.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the elucidation of reaction mechanisms. For complex and potentially challenging targets like this compound, computational modeling will be crucial in guiding synthetic efforts and understanding reactivity.

Emerging trends in this area include:

Predictive Synthesis: Researchers have successfully used computational models to predict which pairs of reactants will successfully form azetidines in photocatalyzed reactions. mit.eduthescience.dev By calculating frontier orbital energies and other molecular properties, these models can prescreen potential reactions, saving significant time and resources in the lab. mit.eduthescience.dev This approach will be invaluable in designing efficient syntheses for novel this compound derivatives.

Mechanism Elucidation: Computational studies can provide deep insights into reaction mechanisms. For instance, density functional theory (DFT) calculations have been used to understand the anisotropic chemical reaction mechanism of substituted azetidines under shock, revealing how the direction of force impacts reactivity. mdpi.com Similar studies on this compound could predict its stability and decomposition pathways.

High-Throughput Screening: New machine-learning models based on quantum mechanical approaches like density functional theory (DFT) are accelerating the screening of molecules for desired properties. mit.edu This could be applied to a virtual library of this compound derivatives to identify candidates with specific electronic or pharmacological properties before their synthesis.

| Computational Technique | Application | Relevance to this compound |

|---|---|---|

| Frontier Molecular Orbital Theory | Predicting the feasibility and yield of photocatalyzed azetidine synthesis. mit.edu | Guiding the development of novel synthetic routes and optimizing reaction conditions. |

| Density Functional Theory (DFT) | Investigating reaction mechanisms and stability of complex molecules. mdpi.com | Understanding the unique reactivity and decomposition pathways of the biazetidine system. |

| Machine Learning Models | High-throughput screening of virtual compound libraries for desired properties. mit.edu | Accelerating the discovery of this compound derivatives with potential applications. |

Synergistic Approaches Combining Synthetic and Theoretical Research

The most rapid and insightful advances in chemistry often arise from a close collaboration between experimental and theoretical research. The future of this compound chemistry will undoubtedly be shaped by such a synergistic approach.

Theory-Guided Experimentation: As seen in recent studies, theoretical predictions can guide experimentalists to attempt reactions that might not have been considered otherwise, expanding the scope of known synthetic methods. mit.edu For this compound, computational chemists can propose novel synthetic targets with interesting electronic or steric properties, and synthetic chemists can then work to create them.

Experimental Validation of Theoretical Models: Experimental results are crucial for validating and refining computational models. For example, studies on large-ring bridged 2-azetidinones have used both theoretical predictions and experimental hydrolysis results to understand the relationship between ring strain and reactivity. nih.gov A similar interplay will be essential to fully understand the chemical behavior of this compound.

Integrated Discovery Pipelines: The development of a research program around this compound would benefit from an integrated pipeline where computational screening identifies promising targets, synthetic chemists devise routes to access them, and the resulting compounds are then characterized both experimentally and theoretically to close the loop and inform the next round of discovery. This integrated approach has been successful in discovering new enzyme inhibitors and can be applied to novel heterocyclic systems. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3'-Biazetidine, and how can researchers optimize yield and purity?

- Methodological Guidance :

- Begin with a literature review using databases like SciFinder and Web of Science to identify peer-reviewed protocols . Prioritize routes with detailed characterization data (e.g., NMR, HPLC) .

- Compare methods using parameters such as reaction time, temperature, catalyst efficiency, and solvent systems. For example, a table summarizing key synthesis routes might include:

| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |

|---|---|---|---|---|

| Ring-closing metathesis | 65 | ≥98% | Grubbs catalyst, DCM | |

| Cycloaddition | 45 | 95% | High pressure, 80°C |

- Optimize by systematically varying one variable at a time (e.g., catalyst loading) and validate purity via orthogonal techniques (e.g., LC-MS, elemental analysis) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Guidance :

- Design accelerated stability studies by exposing the compound to stressors: elevated temperature (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .

- Monitor degradation via HPLC at regular intervals (e.g., 0, 7, 14, 30 days). Include a control sample stored at –20°C.

- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life . Document all conditions and results in appendices for reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Guidance :

- Consult Safety Data Sheets (SDS) for hazard information (e.g., toxicity, flammability) and ensure proper PPE: nitrile gloves, lab coat, and fume hood use .

- Establish spill-response protocols (e.g., neutralization agents, waste disposal) and train personnel. Document procedures in the lab safety manual .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in ring-opening reactions?

- Methodological Guidance :

- Employ isotopic labeling (e.g., deuterated solvents or ¹³C-labeled substrates) to track reaction pathways .

- Use computational tools (DFT calculations) to model transition states and compare with experimental kinetics data .

- Address contradictions in literature by replicating prior studies under identical conditions and publishing negative results .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Guidance :

- Conduct a meta-analysis of existing data, noting variables such as assay type (e.g., cell line, incubation time) and purity of test compounds .

- Design a standardized panel of assays (e.g., enzyme inhibition, cytotoxicity) using validated protocols (e.g., NIH guidelines) .

- Publish raw data in supplementary materials to enable cross-study comparisons .

Q. How can researchers design this compound-based polymers with tailored thermodynamic properties?

- Methodological Guidance :

- Screen copolymerization candidates using combinatorial chemistry libraries. Characterize thermal stability via TGA and DSC .

- Correlate structural features (e.g., substituent electronegativity) with glass transition temperatures (Tg) using multivariate regression analysis .

- Justify novel applications (e.g., drug delivery) by benchmarking against existing polymers in peer-reviewed studies .

Methodological Frameworks

- Research Question Development : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid common pitfalls like overambitious scope . For example, a FINER-compliant question: “How does solvent polarity influence the regioselectivity of this compound ring-opening reactions?”

- Data Contradiction Analysis : Use Ishikawa diagrams to trace discrepancies to root causes (e.g., impurity profiles, instrumentation calibration) .

- Ethical Compliance : Document material sourcing and safety approvals in appendices, citing institutional review board (IRB) guidelines where applicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.